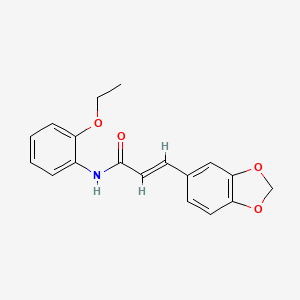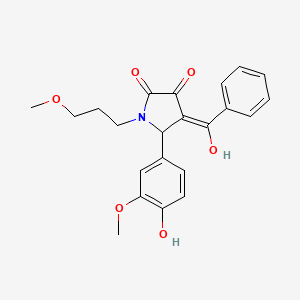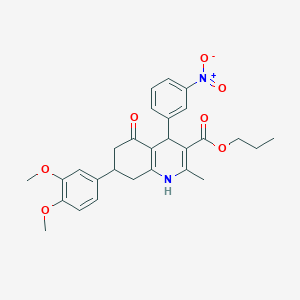![molecular formula C27H25ClN2O4 B11636021 5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)
5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-クロロフェニル)-3-ヒドロキシ-4-[(3-メチル-4-プロポキシフェニル)カルボニル]-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オンは、ピロール-2-オンコアを含むユニークな構造を持つ複雑な有機化合物であり、様々な官能基で置換されています。
準備方法
合成経路と反応条件
5-(4-クロロフェニル)-3-ヒドロキシ-4-[(3-メチル-4-プロポキシフェニル)カルボニル]-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、通常、複数段階の有機反応を伴います。出発物質には、多くの場合、4-クロロベンズアルデヒド、3-メチル-4-プロポキシベンズアルデヒド、およびピリジン誘導体などがあります。主なステップには以下が含まれる場合があります。
アルドール縮合: アルデヒド基を結合させてβ-ヒドロキシケトンを形成します。
環化: 分子内反応によるピロール-2-オン環の形成。
官能基の修飾: 制御された条件下でのヒドロキシル、カルボニル、およびその他の置換基の導入。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために合成経路の最適化を伴う可能性があります。これには、触媒の使用、反応条件の高スループットスクリーニング、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応解析
反応の種類
5-(4-クロロフェニル)-3-ヒドロキシ-4-[(3-メチル-4-プロポキシフェニル)カルボニル]-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: PCC(ピリジニウムクロロクロメート)などの酸化剤を用いて、ヒドロキシル基をカルボニル基に変換します。
還元: NaBH4(水素化ホウ素ナトリウム)などの還元剤を用いて、カルボニル基をヒドロキシル基に還元します。
置換: ハロゲン化またはアルキル化反応によって、新しい置換基を導入します。
一般的な試薬と条件
酸化剤: PCC、KMnO4(過マンガン酸カリウム)。
還元剤: NaBH4、LiAlH4(水素化アルミニウムリチウム)。
触媒: 環化および縮合反応のための酸または塩基触媒。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、一方、還元はアルコールを生成する可能性があります。
科学研究における用途
5-(4-クロロフェニル)-3-ヒドロキシ-4-[(3-メチル-4-プロポキシフェニル)カルボニル]-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オンは、科学研究においていくつかの用途があります。
医薬品化学: ユニークな構造と官能基のために、医薬品設計におけるファーマコフォアとしての可能性があります。
材料科学: 特定の電子または光学特性を持つ新規材料の開発への応用。
生物学的研究: 生物活性と治療薬としての可能性の調査。
化学反応の分析
Types of Reactions
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Lewis acids such as aluminum chloride (AlCl₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.
科学的研究の応用
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
作用機序
5-(4-クロロフェニル)-3-ヒドロキシ-4-[(3-メチル-4-プロポキシフェニル)カルボニル]-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物の官能基は、特定の部位に結合し、生物学的経路を調節し、その効果を発揮することを可能にします。詳細な研究は、関与する正確な経路と標的を解明するために必要です。
類似の化合物との比較
類似の化合物
5-(4-クロロフェニル)-2-ヒドロキシ-4-[(3-メチル-4-プロポキシフェニル)カルボニル]-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オン: 異なる位置にヒドロキシル基を持つ類似の構造。
5-(4-クロロフェニル)-3-ヒドロキシ-4-[(3-メチル-4-エトキシフェニル)カルボニル]-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オン: プロポキシ基の代わりにエトキシ基を持つ類似の構造。
独自性
5-(4-クロロフェニル)-3-ヒドロキシ-4-[(3-メチル-4-プロポキシフェニル)カルボニル]-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オンの独自性は、官能基とその位置の特定の組み合わせにあります。これは、明確な化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(3-Methyl-4-propoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
特性
分子式 |
C27H25ClN2O4 |
|---|---|
分子量 |
476.9 g/mol |
IUPAC名 |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25ClN2O4/c1-3-13-34-22-11-8-20(14-17(22)2)25(31)23-24(19-6-9-21(28)10-7-19)30(27(33)26(23)32)16-18-5-4-12-29-15-18/h4-12,14-15,24,31H,3,13,16H2,1-2H3/b25-23+ |
InChIキー |
JRLUSOFGTLTBAQ-WJTDDFOZSA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O)C |
正規SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11635945.png)
![(6Z)-5-imino-2-methyl-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635947.png)
![6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11635948.png)
![(2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11635955.png)

![2-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11635969.png)
![Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11635973.png)
![2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione](/img/structure/B11635977.png)
![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B11635993.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)
![4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)

